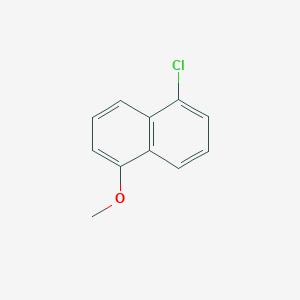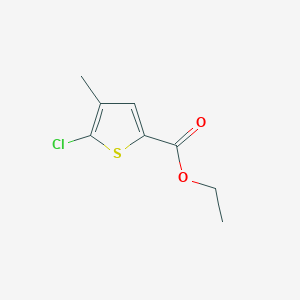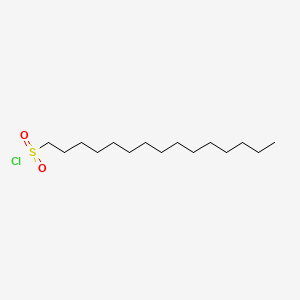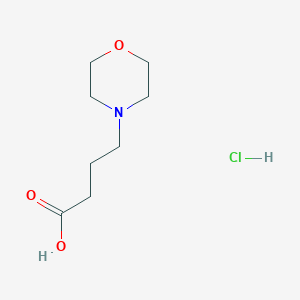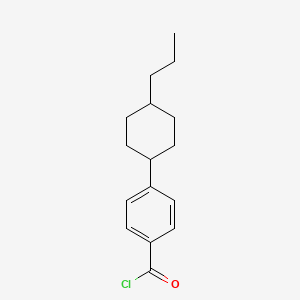
4-(trans-4-Propylcyclohexyl)benzoyl chloride
説明
4-(trans-4-Propylcyclohexyl)benzoyl chloride, also known as PCC, is a chemical compound that is widely used in scientific research applications. It is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. PCC is commonly used as a reagent in organic synthesis and as a precursor to other compounds.
科学的研究の応用
Photosensitive Mesogens for Optical Switching
Jaworska et al. (2017) explored the properties of a series of compounds closely related to 4-(trans-4-Propylcyclohexyl)benzoyl chloride, demonstrating their utility not just as intermediates but as durable materials possessing liquid-crystalline properties suitable for optical switching applications. These compounds exhibited fast switching times of cis-trans isomerization, suggesting their potential as promising materials for optical data storage and display technologies Jaworska et al., 2017.
Catalysis in Dehydrogenation Reactions
Polukeev and Wendt (2017) reported on the synthesis and characterization of cyclohexane-based phosphinite iridium pincer complexes. These complexes, including transformations involving this compound, were shown to be effective in catalyzing dehydrogenation reactions, providing insight into the mechanistic aspects of such transformations and highlighting their potential in catalytic processes Polukeev & Wendt, 2017.
Aroyl Chlorides in Photocatalysis
Xu et al. (2017) utilized aroyl chlorides, compounds similar to this compound, as novel acyl radical precursors in visible-light photocatalysis. This approach facilitated the synthesis of valuable heterocyclic compounds through a radical cascade reaction, showcasing a novel method for constructing C–C bonds under mild conditions Xu et al., 2017.
Functionalization of Cellulose
Zhang et al. (2009) investigated the use of ionic liquids as solvents for the homogeneous acylation of cellulose with benzoyl chlorides, including compounds structurally related to this compound. This research demonstrated the potential of such benzoyl chlorides in the modification of cellulose, offering a pathway to synthesize cellulose derivatives with varied degrees of substitution, which could be useful in creating novel materials with specific properties Zhang et al., 2009.
Modification of Coal Tar Pitch
Cao et al. (2015) used benzoyl chloride as a modifier and catalyst for modifying coal tar pitch, highlighting a novel application of benzoyl chloride derivatives in enhancing the properties of coal tar pitch. This modification led to the formation of char with improved structural characteristics, which could have implications for the development of materials with enhanced performance attributes Cao et al., 2015.
特性
IUPAC Name |
4-(4-propylcyclohexyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEABBNGVFWXEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507336 | |
| Record name | 4-(4-Propylcyclohexyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81005-00-7 | |
| Record name | 4-(4-Propylcyclohexyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




